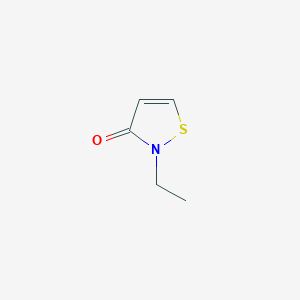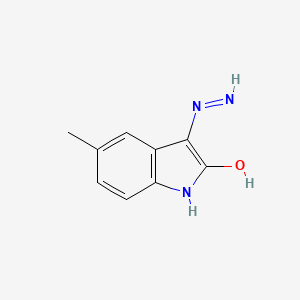![molecular formula C16H14F2O2 B13097470 2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Difluoro-3-isopropoxy-[1,1’-biphenyl]-4-carbaldehyde: is a chemical compound with the following structural formula:
C12H8F2O
It belongs to the class of biphenyl derivatives and contains both fluoro and isopropoxy functional groups. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following:
-
Boron Reagent Synthesis: : Start by preparing a boron reagent, such as a pinacol boronic ester . These boronic esters serve as valuable building blocks in organic synthesis.
-
Protodeboronation: : Utilize a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This step yields the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactions:
Hydromethylation: The compound undergoes formal anti-Markovnikov alkene hydromethylation, a valuable transformation . This reaction involves the addition of a hydrogen atom and a methyl group to an alkene.
Radical Initiators: Used for protodeboronation.
Matteson–CH₂–Homologation: Paired with protodeboronation to achieve hydromethylation .
Major Products: The major product of hydromethylation is the target compound itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a synthetic intermediate in various organic syntheses.
Biology: Investigated for potential biological activities.
Medicine: Explored for medicinal applications.
Industry: Employed in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Eigenschaften
Molekularformel |
C16H14F2O2 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
3-fluoro-4-(4-fluorophenyl)-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C16H14F2O2/c1-10(2)20-16-12(9-19)5-8-14(15(16)18)11-3-6-13(17)7-4-11/h3-10H,1-2H3 |
InChI-Schlüssel |
CJVHEPGVIYEAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1F)C2=CC=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


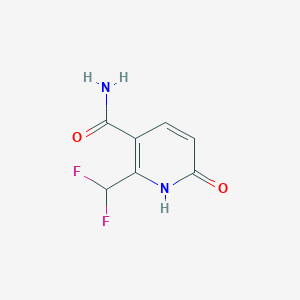
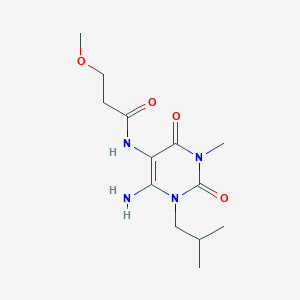
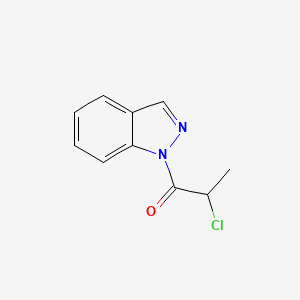
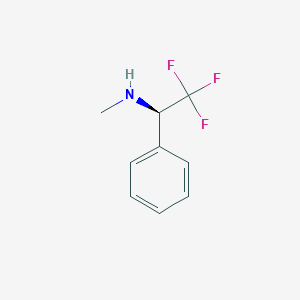

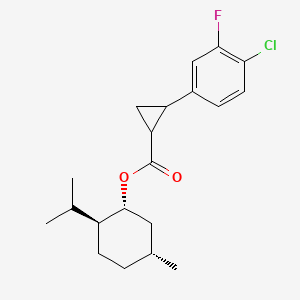
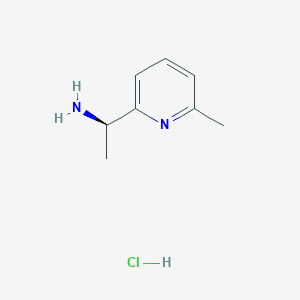

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
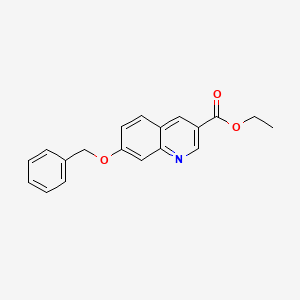
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
